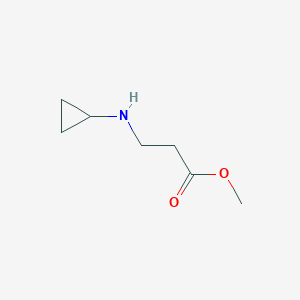

Methyl 3-(cyclopropylamino)propanoate

Description

BenchChem offers high-quality Methyl 3-(cyclopropylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(cyclopropylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(cyclopropylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)4-5-8-6-2-3-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRSFGOAMNXZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291767 | |

| Record name | N-Cyclopropyl-β-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77497-84-8 | |

| Record name | N-Cyclopropyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77497-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-β-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(cyclopropylamino)propanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and significance of Methyl 3-(cyclopropylamino)propanoate, a valuable building block for drug development and medicinal chemistry. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry. It delves into the prevalent synthetic methodologies, emphasizing the underlying chemical principles and experimental best practices. Detailed protocols, purification techniques, and characterization data are presented to ensure reproducibility and scientific rigor.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif. Its incorporation into drug candidates can profoundly and beneficially influence their pharmacological profiles. The unique stereoelectronic properties of this small, strained ring system offer medicinal chemists a powerful tool to address common challenges in drug development.[1]

The cyclopropyl ring's rigid structure can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[2][3] This conformational constraint can lead to a more favorable entropic contribution to binding. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This enhanced metabolic stability can lead to an extended in vivo half-life, allowing for less frequent dosing and improved patient compliance.[2]

Numerous FDA-approved drugs across various therapeutic areas contain a cyclopropyl group, a testament to its value in optimizing drug properties. Consequently, the synthesis of novel building blocks containing this moiety, such as Methyl 3-(cyclopropylamino)propanoate, is of significant interest to the drug development community. This guide provides a detailed exploration of the synthesis of this versatile intermediate.

Synthetic Methodologies

The synthesis of Methyl 3-(cyclopropylamino)propanoate is most commonly and efficiently achieved via a Michael addition reaction. An alternative, though less direct, approach involves reductive amination.

Primary Synthetic Route: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the synthesis of Methyl 3-(cyclopropylamino)propanoate, this involves the reaction of cyclopropylamine with methyl acrylate.

This reaction is typically straightforward and can be performed under neat conditions or in a variety of solvents. The nucleophilic nitrogen of cyclopropylamine attacks the β-carbon of methyl acrylate, which is rendered electrophilic by the electron-withdrawing ester group. The resulting enolate intermediate is then protonated to yield the final product.

To enhance reaction rates and yields, microwave irradiation has been successfully employed for the Michael addition of amines to acrylates.[5][6] This technique often leads to shorter reaction times and cleaner reaction profiles.

Caption: Aza-Michael addition of cyclopropylamine to methyl acrylate.

Alternative Synthetic Route: Reductive Amination

Reductive amination offers a two-step approach to the target molecule. This would involve the reaction of a suitable three-carbon aldehyde ester, such as methyl 3-oxopropanoate, with cyclopropylamine to form an intermediate enamine or imine, which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). While a viable route, the starting material, methyl 3-oxopropanoate, is less stable and commercially available than methyl acrylate, making the Michael addition the more practical and preferred method.

Caption: Reductive amination pathway to the target molecule.

Experimental Protocols

The following protocols are based on established procedures for the aza-Michael addition of amines to methyl acrylate and have been adapted for the synthesis of Methyl 3-(cyclopropylamino)propanoate.

Protocol 1: Conventional Heating

Materials:

-

Cyclopropylamine

-

Methyl acrylate

-

Methanol (optional, as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclopropylamine (1.0 eq).

-

If using a solvent, add methanol (approximately 2-3 mL per mmol of cyclopropylamine).

-

Slowly add methyl acrylate (1.0-1.2 eq) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (if using methanol) or to 60-80 °C (if neat) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent (if used) under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by vacuum distillation or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Cyclopropylamine

-

Methyl acrylate

-

Methanol

-

Microwave vial with a snap cap

-

Microwave synthesizer

Procedure:

-

In a microwave vial, combine cyclopropylamine (1.0 eq), methyl acrylate (1.1 eq), and methanol (2-3 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 80-100 °C for 10-30 minutes.[5]

-

Monitor the pressure in the vial to ensure it remains within safe limits.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 4-8 hours | 10-30 minutes |

| Temperature | 60-80 °C or reflux | 80-100 °C |

| Typical Yields | Moderate to High | High to Excellent |

| Advantages | Simple setup | Rapid, often cleaner reactions |

| Disadvantages | Longer reaction times | Requires specialized equipment |

Purification and Characterization

Purification

The crude Methyl 3-(cyclopropylamino)propanoate can be purified by either vacuum distillation or flash column chromatography on silica gel.

-

Vacuum Distillation: This is a suitable method for larger scale purification. The product is a colorless to pale yellow oil.

-

Column Chromatography: For smaller scales or to achieve higher purity, column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization

As of the writing of this guide, a publicly available, experimentally verified full dataset for Methyl 3-(cyclopropylamino)propanoate is not available. The following data is predicted based on the analysis of analogous structures and established principles of spectroscopy.

Physicochemical Properties:

-

Molecular Formula: C₇H₁₃NO₂[4]

-

Molecular Weight: 143.18 g/mol [4]

-

Appearance: Colorless to pale yellow oil

Predicted Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.68 (s, 3H, -OCH₃)

-

δ 2.85 (t, J = 6.8 Hz, 2H, -NH-CH ₂-CH₂-)

-

δ 2.50 (t, J = 6.8 Hz, 2H, -CH₂-CH ₂-COO-)

-

δ 2.20-2.30 (m, 1H, -NH-CH -(CH₂)₂)

-

δ 1.70 (br s, 1H, -NH -)

-

δ 0.40-0.50 (m, 2H, cyclopropyl-CH ₂)

-

δ 0.30-0.40 (m, 2H, cyclopropyl-CH ₂)

Rationale for Prediction: The chemical shifts are estimated based on data for similar β-amino esters and known shifts for cyclopropyl groups.[7][8][9] The triplet multiplicity for the ethyl chain protons is expected due to coupling with the adjacent methylene group. The methoxy group will appear as a singlet. The cyclopropyl protons will exhibit complex multiplets in the upfield region.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 173.5 (C=O)

-

δ 51.5 (-OCH₃)

-

δ 45.0 (-NH-C H₂-CH₂-)

-

δ 35.0 (-CH₂-C H₂-COO-)

-

δ 33.0 (-NH-C H-(CH₂)₂)

-

δ 6.0 (cyclopropyl -C H₂)

Rationale for Prediction: The ester carbonyl carbon is expected to be the most downfield signal.[10][11] The carbons attached to the electronegative oxygen and nitrogen atoms will appear in the 30-60 ppm range. The sp³ hybridized carbons of the cyclopropyl ring will be significantly shielded and appear upfield.[12]

-

-

FT-IR (neat):

-

~3350 cm⁻¹ (N-H stretch, secondary amine)

-

2950-2850 cm⁻¹ (C-H stretch, aliphatic)

-

~1735 cm⁻¹ (C=O stretch, ester)

-

~1170 cm⁻¹ (C-O stretch, ester)

Rationale for Prediction: The characteristic stretches for the N-H, C-H, C=O, and C-O bonds are well-established in infrared spectroscopy.[7][13]

-

-

Mass Spectrometry (EI):

-

m/z 143 (M⁺, molecular ion)

-

m/z 112 ([M-OCH₃]⁺)

-

m/z 84 ([M-COOCH₃]⁺)

-

m/z 70

-

m/z 57

Rationale for Prediction: The molecular ion peak is expected at the molecular weight of the compound. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the entire ester functional group (-COOCH₃).[4][14] Further fragmentation of the remaining amine-containing fragment would lead to smaller ions.

-

Applications in Drug Development

Methyl 3-(cyclopropylamino)propanoate is a versatile building block for the synthesis of more complex molecules in drug discovery programs. Its utility lies in the ability to introduce the favorable cyclopropylamino moiety into a lead compound. The β-amino ester functionality allows for a variety of subsequent chemical transformations, including:

-

Amide bond formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

-

Reduction: The ester can be reduced to the corresponding amino alcohol.

-

Further N-alkylation or N-arylation: The secondary amine can be further functionalized.

These transformations enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in the optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties.

Conclusion

The synthesis of Methyl 3-(cyclopropylamino)propanoate is a straightforward yet important transformation that provides access to a valuable building block for medicinal chemistry. The aza-Michael addition of cyclopropylamine to methyl acrylate is the most efficient and practical synthetic route, which can be further optimized using microwave-assisted techniques. This guide has provided detailed protocols and characterization insights to aid researchers in the successful synthesis and utilization of this compound in their drug discovery endeavors. The strategic incorporation of the cyclopropylamino group, facilitated by intermediates like the one discussed herein, continues to be a fruitful strategy in the development of novel therapeutics.

References

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Capot Chemical. (n.d.). Methyl 3-(cyclopropylamino)propanoate. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

- Google Patents. (2001).

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340–347. [Link]

-

Molecules. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)propanoate. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

PubChem. (n.d.). beta-Alanine, N,N-dimethyl-, methyl ester. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

NIST. (n.d.). Propanoic acid, 3-cyano-, methyl ester. [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Synthonix, Inc > 77497-84-8 | Methyl 3-(cyclopropylamino)propanoate [synthonix.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Methyl 3-(Cyclopropylamino)propanoate – Biotuva Life Sciences [biotuva.com]

- 5. molnova.com [molnova.com]

- 6. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 3-(cyclopropylamino)propanoate

Foreword: The Strategic Value of Cyclopropyl Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "bioisostere of choice," a privileged structural motif employed to enhance the pharmacological profile of therapeutic agents. Its rigid, three-dimensional structure imparts a unique conformational constraint on molecules, often leading to improved binding affinity, metabolic stability, and reduced off-target effects. Methyl 3-(cyclopropylamino)propanoate, a secondary β-amino ester, represents a key building block in this domain. As a versatile intermediate, it provides a gateway to more complex molecules bearing the valuable cyclopropylamine moiety. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

Methyl 3-(cyclopropylamino)propanoate, also known as N-cyclopropyl-β-alanine methyl ester, is a secondary amine and an ester derivative of the β-amino acid, β-alanine.

| Property | Value | Source |

| CAS Number | 77497-84-8 | N/A |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][2][3] |

| Boiling Point | 214.2 ± 23.0 °C (Predicted) | [3] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.09 ± 0.20 (Predicted) | [3] |

| Purity | Commercially available at ≥95% | [3] |

Synthesis and Reaction Mechanisms

The most direct and industrially scalable route to Methyl 3-(cyclopropylamino)propanoate is the aza-Michael addition of cyclopropylamine to methyl acrylate. This reaction is a cornerstone of C-N bond formation in organic synthesis.

Reaction Mechanism: A Nucleophilic Conjugate Addition

The synthesis proceeds via a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This process is facilitated by the electron-withdrawing nature of the ester group. The resulting enolate intermediate is then protonated to yield the final product.

Caption: Mechanism of Aza-Michael Addition.

Detailed Experimental Protocol

This protocol is based on established procedures for the aza-Michael addition of amines to acrylates.

Materials:

-

Cyclopropylamine (1.0 eq)

-

Methyl acrylate (1.0-1.2 eq)

-

Methanol (as solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser (if heating)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with methanol.

-

Addition of Reactants: To the stirring solvent, add cyclopropylamine. Subsequently, add methyl acrylate dropwise. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The reaction can be stirred at room temperature or gently heated to reflux to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield Methyl 3-(cyclopropylamino)propanoate as a colorless to pale yellow oil.

Expert Insight: The choice of solvent can be critical. While methanol is common, aprotic solvents can also be used. For a more "green" and efficient synthesis, microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for analogous reactions.[1][3][4]

Predicted Spectral Properties and Characterization

While experimental spectra for Methyl 3-(cyclopropylamino)propanoate are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

-OCH₃ (Methyl Ester): A sharp singlet around 3.6-3.7 ppm.

-

-CH₂-CO (Methylene alpha to carbonyl): A triplet around 2.4-2.6 ppm.

-

-CH₂-N (Methylene alpha to nitrogen): A triplet around 2.7-2.9 ppm.

-

-CH- (Cyclopropyl methine): A multiplet in the upfield region, typically 0.8-1.0 ppm.

-

-CH₂- (Cyclopropyl methylenes): Multiplets in the upfield region, typically 0.4-0.7 ppm.

-

-NH- (Amine proton): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

C=O (Ester Carbonyl): A peak in the downfield region, around 172-174 ppm.

-

-OCH₃ (Methyl Ester): A peak around 51-52 ppm.

-

-CH₂-CO: A peak around 34-36 ppm.

-

-CH₂-N: A peak around 43-45 ppm.

-

-CH- (Cyclopropyl methine): A peak around 30-32 ppm.

-

-CH₂- (Cyclopropyl methylenes): Peaks in the upfield region, around 5-10 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A moderate absorption band around 3300-3350 cm⁻¹.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1745 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the 1170-1250 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1020-1220 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 143.

-

Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, m/z = 112) and cleavage of the propanoate chain.

Reactivity and Chemical Behavior

Methyl 3-(cyclopropylamino)propanoate exhibits reactivity characteristic of both secondary amines and esters.

-

N-Alkylation/N-Acylation: The secondary amine can undergo further reactions such as alkylation, acylation, and arylation to introduce additional substituents on the nitrogen atom.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-cyclopropyl-β-alanine.

-

Amide Formation: The ester can react with amines to form amides.

-

Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 3-(cyclopropylamino)propanoate (CAS 77497-84-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 3-(cyclopropylamino)propanoate (CAS 77497-84-8). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide synthesizes data from structurally related molecules and established spectroscopic principles to offer a robust, predictive profile. This document is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control, providing a foundational understanding of the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to Methyl 3-(cyclopropylamino)propanoate

Methyl 3-(cyclopropylamino)propanoate is a chemical compound with the CAS number 77497-84-8. Its molecular formula is C₇H₁₃NO₂, and it has a molecular weight of 143.19 g/mol . The structure consists of a methyl propanoate backbone with a cyclopropylamino group attached to the third carbon. This unique combination of a cyclopropyl ring, a secondary amine, and an ester functional group gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for its unambiguous identification and for monitoring its presence and purity in various applications, including chemical synthesis and drug development.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Methyl 3-(cyclopropylamino)propanoate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing ester group and the unique electronic properties of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | s | 3H | -OCH₃ | Singlet due to no adjacent protons. Located downfield due to the deshielding effect of the adjacent oxygen atom. |

| ~2.85 | t | 2H | -CH₂-NH- | Triplet due to coupling with the adjacent -CH₂-C=O protons. Shifted downfield by the adjacent nitrogen. |

| ~2.45 | t | 2H | -CH₂-C=O | Triplet due to coupling with the adjacent -CH₂-NH- protons. Deshielded by the carbonyl group. |

| ~2.20 | m | 1H | -NH-CH- | Multiplet due to coupling with the adjacent -CH₂- and the cyclopropyl protons. |

| ~1.50 | br s | 1H | -NH- | A broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration. |

| ~0.50 | m | 2H | Cyclopropyl CH₂ (cis) | Multiplet in the upfield region, characteristic of cyclopropyl protons. Diastereotopic protons may exhibit complex splitting. |

| ~0.30 | m | 2H | Cyclopropyl CH₂ (trans) | Multiplet in the upfield region, characteristic of cyclopropyl protons. Diastereotopic protons may exhibit complex splitting. |

Typical Coupling Constants:

-

³J (vicinal coupling) for the ethyl chain protons is expected to be around 6-7 Hz.

-

Coupling constants within the cyclopropyl ring are more complex. Geminal couplings (²J) are typically around -4 to -9 Hz, cis-vicinal couplings (³J_cis) are around 6 to 10 Hz, and trans-vicinal couplings (³J_trans) are around 3 to 7 Hz.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C=O | Carbonyl carbon of the ester group, typically found in this downfield region. |

| ~51 | -OCH₃ | Methyl carbon of the ester, deshielded by the oxygen atom. |

| ~45 | -CH₂-NH- | Carbon adjacent to the nitrogen, deshielded. |

| ~35 | -CH₂-C=O | Carbon alpha to the carbonyl group. |

| ~30 | -NH-CH- | Methine carbon of the cyclopropyl group attached to nitrogen. |

| ~5 | Cyclopropyl CH₂ | Methylene carbons of the cyclopropyl ring, appearing in the highly shielded upfield region. |

Standard NMR Experimental Protocol

A standard protocol for acquiring high-quality NMR spectra for a small organic molecule like Methyl 3-(cyclopropylamino)propanoate is as follows[3][4][5]:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Typical parameters include a 30-45 degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensity, especially for quaternary carbons.

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Diagram 1: General NMR Experimental Workflow

A generalized workflow for acquiring an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of Methyl 3-(cyclopropylamino)propanoate is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as the vibrations of the cyclopropyl ring.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350 - 3310 | Weak-Medium | N-H stretch | Secondary Amine |

| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) | Alkyl chains |

| ~3080, ~3000 | Weak-Medium | C-H stretch | Cyclopropyl C-H |

| 1750 - 1735 | Strong | C=O stretch | Ester |

| 1250 - 1020 | Strong | C-N stretch | Aliphatic Amine |

| 1200 - 1150 | Strong | C-O stretch (ester) | Ester |

| ~1020 | Medium | Ring deformation | Cyclopropyl ring |

The presence of a secondary amine is indicated by a single, relatively weak N-H stretching band.[6] The strong carbonyl absorption is characteristic of the ester functional group.[7] The C-H stretching frequencies for the cyclopropyl ring are typically at slightly higher wavenumbers than for other saturated hydrocarbons.

Standard IR Experimental Protocol (Liquid Sample)

For a liquid sample like Methyl 3-(cyclopropylamino)propanoate, the following "neat" sample preparation method is standard[8][9][10][11]:

-

Sample Preparation:

-

Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates and clean them with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and a soft tissue.

-

Store the clean, dry plates in a desiccator to prevent damage from moisture.

-

Diagram 2: IR Spectroscopy Experimental Workflow

A workflow for obtaining an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, Methyl 3-(cyclopropylamino)propanoate is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at an m/z of 143, corresponding to the molecular weight of the compound. As the molecule contains one nitrogen atom, the molecular ion will have an odd mass, consistent with the Nitrogen Rule.[12]

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an ethyl group from the cyclopropyl ring, or more likely, cleavage of the bond between the nitrogen and the propyl chain.

-

Loss of the Methoxy Group (-OCH₃): Cleavage of the ester can lead to the loss of the methoxy radical (•OCH₃), resulting in a fragment at m/z 112.

-

Loss of the Carbomethoxy Group (-COOCH₃): Loss of the entire carbomethoxy group would result in a fragment at m/z 84.

-

McLafferty Rearrangement: While less likely due to the position of the gamma-hydrogens, a McLafferty-type rearrangement could potentially occur.[13]

-

Cleavage of the Propanoate Chain: Fragmentation of the propyl chain can lead to various smaller fragments.

-

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

| m/z | Predicted Fragment Ion | Plausible Origin |

| 143 | [C₇H₁₃NO₂]⁺˙ | Molecular Ion |

| 112 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 84 | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical |

| 57 | [C₃H₅NH₂]⁺˙ or [C₄H₉]⁺ | α-cleavage at the amine or fragmentation of the chain |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Standard Mass Spectrometry Experimental Protocol (EI)

A standard protocol for obtaining an EI mass spectrum of a volatile liquid like Methyl 3-(cyclopropylamino)propanoate is as follows[14][15][16]:

-

Sample Introduction:

-

For a pure, volatile liquid, a direct insertion probe or a heated inlet system can be used to introduce a small amount of the sample into the high-vacuum source of the mass spectrometer.

-

Alternatively, the sample can be injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) for separation from any impurities prior to analysis.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This electron impact causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

-

Fragmentation:

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal that is proportional to the abundance of each ion.

-

-

Data Output:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Diagram 3: Electron Ionization Mass Spectrometry Workflow

A schematic of the workflow for EI-MS analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for Methyl 3-(cyclopropylamino)propanoate (CAS 77497-84-8). By synthesizing information from structurally similar compounds and fundamental spectroscopic principles, a comprehensive profile for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been established. The included standard experimental protocols offer practical guidance for researchers seeking to acquire and interpret such data. This guide serves as a valuable starting point for the characterization and analysis of this compound in various scientific and industrial settings. It is important to reiterate that the presented spectral data are predictive and should be confirmed by experimental analysis when the pure compound is available.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Puget Sound. (n.d.). IR: amines. Retrieved from [Link]

-

Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

- Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-882.

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

YouTube. (2020, April 8). 28 IR Spectroscopy Liquid Sample (English). Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1996). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Intro to MS. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

ACS Publications. (2019). Calculation of Electron Ionization Mass Spectra with Semiempirical GFNn-xTB Methods. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Analytical Chemistry. (1962). Mass Spectra of Esters. Formation of Rearrangement Ions. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. youtube.com [youtube.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. homework.study.com [homework.study.com]

- 10. ursinus.edu [ursinus.edu]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. whitman.edu [whitman.edu]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Intro to MS | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to N-cyclopropyl-beta-alanine Methyl Ester: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-cyclopropyl-beta-alanine methyl ester is a fascinating molecule that holds potential as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, often leading to enhanced metabolic stability, improved potency, and desirable conformational constraints. This guide provides a comprehensive technical overview of the structure, proposed synthesis, and detailed analytical characterization of N-cyclopropyl-beta-alanine methyl ester, offering a foundational resource for its application in the development of novel therapeutics.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group is a small, rigid, and lipophilic three-membered ring that has become an increasingly important structural motif in modern drug design. Its unique electronic and conformational properties can impart a range of benefits to a drug candidate. When appended to a molecule, the cyclopropyl group can act as a metabolically resistant bioisostere for other functionalities, such as a gem-dimethyl group or a double bond. This resistance to enzymatic degradation can lead to an extended half-life and improved oral bioavailability. Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target. The introduction of N-cyclopropyl groups in particular can modulate the basicity of the nitrogen atom, influencing its interactions with physiological targets.

This guide focuses on the methyl ester of N-cyclopropyl-beta-alanine, a non-natural beta-amino acid derivative. Beta-amino acids and their derivatives are of significant interest as they can be incorporated into peptides to create "β-peptides," which often exhibit enhanced stability against enzymatic degradation compared to their natural alpha-peptide counterparts[1]. The combination of the beta-amino acid scaffold with the advantageous properties of the cyclopropyl group makes N-cyclopropyl-beta-alanine methyl ester a compelling synthon for the synthesis of novel peptidomimetics and small molecule therapeutics.

Molecular Structure and Physicochemical Properties

The structure of N-cyclopropyl-beta-alanine methyl ester consists of a central beta-alanine core, where the amino group is substituted with a cyclopropyl ring, and the carboxylic acid is esterified with a methyl group.

Caption: Chemical structure of N-cyclopropyl-beta-alanine methyl ester.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₇H₁₃NO₂ | - |

| Molecular Weight | 143.18 g/mol | - |

| XLogP3 | 0.8 | Prediction based on related structures |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bond Count | 4 | - |

Proposed Synthesis Pathway: A Stepwise Approach

A robust and efficient synthesis of N-cyclopropyl-beta-alanine methyl ester can be envisioned through a two-step process starting from the commercially available β-alanine. The proposed pathway involves an initial Fischer esterification to protect the carboxylic acid, followed by a reductive amination to introduce the cyclopropyl group.

Caption: Proposed two-step synthesis of N-cyclopropyl-beta-alanine methyl ester.

Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride

The first step is the protection of the carboxylic acid functionality of β-alanine as a methyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend β-alanine (1.0 eq) in anhydrous methanol (10-20 mL per gram of β-alanine).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Isolation: The resulting crude product, β-alanine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid[1]. A patented high-yield method suggests neutralization with ammonia to improve recovery[2].

Causality of Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which could hydrolyze the ester back to the carboxylic acid.

-

Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Step 2: Synthesis of N-cyclopropyl-beta-alanine methyl ester via Reductive Amination

With the carboxylic acid protected, the next step is the introduction of the cyclopropyl group onto the primary amine. Reductive amination is a highly effective method for forming carbon-nitrogen bonds. This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve β-alanine methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free amine.

-

Imine Formation: To the stirred solution, add cyclopropanecarboxaldehyde (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford N-cyclopropyl-beta-alanine methyl ester as a pure compound.

Causality of Experimental Choices:

-

Aprotic Solvent: Aprotic solvents like DCM or DCE are used to prevent unwanted side reactions of the reducing agent.

-

Non-nucleophilic Base: A non-nucleophilic base is used to avoid competing reactions with the aldehyde.

-

Sodium Triacetoxyborohydride: This reducing agent is particularly well-suited for reductive amination as it is less basic and more selective than other borohydrides like sodium borohydride, minimizing side reactions.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized N-cyclopropyl-beta-alanine methyl ester. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~3.70 (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).

-

δ ~2.90 (t, 2H): A triplet for the two protons on the carbon adjacent to the nitrogen (-CH₂-N).

-

δ ~2.50 (t, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~2.20 (m, 1H): A multiplet for the single proton on the cyclopropyl ring attached to the nitrogen (-CH- of cyclopropyl).

-

δ ~1.50 (br s, 1H): A broad singlet for the proton on the nitrogen (-NH-).

-

δ ~0.50-0.80 (m, 4H): A multiplet for the four protons on the methylene groups of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~173.0: Carbonyl carbon of the methyl ester (-C=O).

-

δ ~51.5: Methyl carbon of the ester (-OCH₃).

-

δ ~48.0: Carbon adjacent to the nitrogen (-CH₂-N).

-

δ ~35.0: Carbon adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~33.0: Methine carbon of the cyclopropyl ring (-CH- of cyclopropyl).

-

δ ~7.0: Methylene carbons of the cyclopropyl ring (-CH₂- of cyclopropyl).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 143.0946 (for C₇H₁₃NO₂). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the loss of the cyclopropyl group (m/z = 41).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.

-

~2950-3050 cm⁻¹: C-H stretching vibrations of the alkyl and cyclopropyl groups.

-

~1735 cm⁻¹ (strong): C=O stretching vibration of the ester.

-

~1170 cm⁻¹: C-O stretching vibration of the ester.

Potential Applications in Drug Discovery and Development

N-cyclopropyl-beta-alanine methyl ester serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Peptidomimetics: Incorporation of this non-natural amino acid into peptide sequences can lead to the development of β-peptides with enhanced proteolytic stability, a crucial attribute for peptide-based drugs.

-

Small Molecule Synthesis: The primary amine and the ester functionality provide two reactive handles for further chemical modifications, allowing for its use in the construction of diverse small molecule libraries for high-throughput screening.

-

Conformationally Restricted Analogs: The rigid cyclopropyl group can be used to design and synthesize conformationally constrained analogs of known bioactive molecules, potentially leading to improved potency and selectivity.

Conclusion

N-cyclopropyl-beta-alanine methyl ester is a promising synthetic intermediate with significant potential in the field of drug discovery. This guide has provided a detailed overview of its structure, a plausible and well-supported synthetic pathway, and a comprehensive plan for its analytical characterization. The strategic incorporation of the cyclopropyl moiety into a beta-amino acid framework offers a compelling strategy for the development of novel therapeutics with improved pharmacological profiles. The protocols and predictive data presented herein serve as a valuable resource for researchers and scientists seeking to explore the utility of this fascinating molecule in their own research endeavors.

References

- BenchChem. (2025). Unveiling the Journey of CAS 3196-73-4: A Technical Guide to β-Alanine Methyl Ester Hydrochloride.

- Google Patents. (2017). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.

- BenchChem. (2025). Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.

Sources

A-Technical-Guide-to-the-Formation-of-Methyl-3-(cyclopropylamino)propanoate

Abstract

Methyl 3-(cyclopropylamino)propanoate is a valuable β-amino ester derivative that serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds. Its unique structural motif, combining a cyclopropylamine moiety with a propanoate backbone, makes it a sought-after intermediate. This technical guide provides an in-depth analysis of the predominant mechanism for its formation: the aza-Michael addition of cyclopropylamine to methyl acrylate. We will explore the mechanistic intricacies, discuss key experimental parameters, provide a detailed laboratory protocol, and present methods for the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Primary Synthesis Pathway: The Aza-Michael Addition

The most direct and widely employed method for synthesizing methyl 3-(cyclopropylamino)propanoate is the aza-Michael addition, also known as a conjugate addition. This reaction involves the nucleophilic addition of cyclopropylamine to the electrophilic β-carbon of methyl acrylate, an α,β-unsaturated ester.[1][2] This pathway is favored due to its atom economy, mild reaction conditions, and often high yields.

The overall transformation is depicted below:

Cyclopropylamine + Methyl Acrylate → Methyl 3-(cyclopropylamino)propanoate

The reaction is driven by the formation of a stable carbon-nitrogen bond and the retention of the thermodynamically stable carbonyl group.[3] While the reaction can proceed without a catalyst, it is often facilitated by polar protic solvents or mild acid/base catalysis.

Mechanistic Deep Dive

The aza-Michael addition of a primary amine to an acrylate can proceed through several closely related mechanistic pathways. The prevailing mechanism involves a nucleophilic attack followed by a proton transfer.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of cyclopropylamine acting as a nucleophile. This lone pair attacks the electron-deficient β-carbon of the methyl acrylate double bond.[1] The π-electrons of the C=C double bond are subsequently pushed onto the α-carbon, and concurrently, the π-electrons of the carbonyl group move to the oxygen atom, forming a zwitterionic enolate intermediate.[4][5]

Step 2: Proton Transfer The zwitterionic intermediate is unstable and rapidly undergoes a proton transfer to neutralize the charges. This can occur via two main routes:

-

Intermolecular Proton Transfer: A second molecule of cyclopropylamine or a protic solvent molecule (like methanol) can act as a proton shuttle, abstracting a proton from the positively charged ammonium group and delivering it to the negatively charged α-carbon of the enolate.

-

Concerted Mechanism: Some computational studies suggest a concerted mechanism where a cyclic transition state is formed. In this model, the proton is transferred from the amine to the carbonyl oxygen of the ester group as the C-N bond is formed.[6]

Following the initial proton transfer, the resulting enol tautomerizes to the more stable keto form (the final ester product).[5]

The mechanism is visualized in the diagram below:

Caption: Aza-Michael Addition Mechanism.

Alternative Synthesis Pathway: Reductive Amination

An alternative, albeit less direct, route to β-amino esters like methyl 3-(cyclopropylamino)propanoate is through the reductive amination of a β-keto ester.[7] This multi-step process would involve the reaction of methyl 3-oxopropanoate with cyclopropylamine to form an enamine or imine intermediate, which is then reduced in situ to the desired product.

The key steps are:

-

Enamine/Imine Formation: The amine reacts with the ketone of the β-keto ester to form a carbinolamine, which then dehydrates.[8]

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to reduce the enamine or imine to the final amine.[8][9]

This method is generally more complex, requiring a specific β-keto ester precursor and a reducing agent, making the aza-Michael addition the more efficient and common choice.

Experimental Protocol: Aza-Michael Addition

This section provides a robust, self-validating protocol for the synthesis of methyl 3-(cyclopropylamino)propanoate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Cyclopropylamine | 57.09 | 100 | 5.71 g (6.8 mL) |

| Methyl Acrylate | 86.09 | 100 | 8.61 g (9.0 mL) |

| Methanol (Solvent) | - | - | 20 mL |

Safety Precautions:

-

Cyclopropylamine is a flammable and corrosive liquid.

-

Methyl acrylate is a flammable liquid and a lachrymator.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).

-

Cooling: Place the flask in an ice-water bath and allow the solvent to cool to 0-5 °C.

-

Reagent Addition: While stirring, slowly add cyclopropylamine (6.8 mL, 100 mmol) to the cooled methanol.

-

Substrate Addition: In a dropwise manner, add methyl acrylate (9.0 mL, 100 mmol) to the stirring solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1) and visualizing with potassium permanganate stain. The product will have a lower Rf value than methyl acrylate.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The crude product can be purified by vacuum distillation to yield a colorless liquid.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

Characterization of Methyl 3-(cyclopropylamino)propanoate

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, the two methylene groups (-CH₂-CH₂-), the N-H proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the two methylene carbons, the carbonyl carbon, and the methyl ester carbon. |

| IR Spectroscopy | Characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic), and a strong C=O stretch for the ester (around 1735 cm⁻¹).[10] |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (143.18 g/mol ).[11] |

Conclusion

The formation of methyl 3-(cyclopropylamino)propanoate is most effectively achieved through the aza-Michael addition of cyclopropylamine to methyl acrylate. This reaction proceeds via a nucleophilic attack to form a zwitterionic intermediate, followed by a rapid proton transfer. The methodology is robust, scalable, and provides high yields of the desired β-amino ester. The provided experimental protocol and characterization data serve as a reliable guide for the successful synthesis and validation of this important chemical intermediate.

References

- Blaser, H. U. (2005). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2005(12), 1959-1961.

-

Arpa, E., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(1), e53231. [Link]

-

ResearchGate. (n.d.). Synthetic procedure for β,γ–diamino esters by reductive amination. ResearchGate. [Link]

-

Lavaert, V., et al. (2014). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 79(22), 10945-10957. [Link]

-

Vallejos, G., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(10), 2357-2364. [Link]

-

ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b –ketoesters. ResearchGate. [Link]

-

de Souza, R. O. M. A. (2022). Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Organic Chemistry: An Experimental and Problem-Solving Approach. [Link]

-

LibreTexts Chemistry. (2023). 19.13 Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters. Organic Chemistry Portal. [Link]

-

OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax. [Link]

-

ResearchGate. (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. [Link]

-

Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

van der Meij, S., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 755. [Link]

-

Dissanayake, D. M. M. M. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. [Link]

-

de la Hoz, A., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Processes, 11(11), 3051. [Link]

-

JoVE. (2025). Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Journal of Visualized Experiments. [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]

-

Mathapati, P. S., & Shirsat, M. K. (2023). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. International Journal of Scientific Research in Science and Technology, 10(2), 266-271. [Link]

-

van der Meij, S., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 755. [Link]

-

Chalal, M., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Reactive and Functional Polymers, 113, 31-59. [Link]

-

ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. ResearchGate. [Link]

-

Zhang, Q., et al. (2019). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymers, 11(12), 2092. [Link]

-

Sangermano, M., et al. (2015). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 6(39), 6949-6956. [Link]

- Google Patents. (n.d.). US6399810B1 - Process for the preparation of methyl cyclohexyl-propionate.

-

Brown, W. P. (2025). Infrared spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methyl 3-(Cyclopropylamino)propanoate – Biotuva Life Sciences [biotuva.com]

An In-depth Technical Guide to Methyl 3-(cyclopropylamino)propanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(cyclopropylamino)propanoate, with the CAS number 77497-84-8, is a secondary amine derivative of β-alanine methyl ester.[1] This compound holds significant interest within the realms of synthetic organic chemistry and medicinal chemistry due to its structural motifs. The presence of a cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic stability to molecules, making it a desirable feature in drug design. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 3-(cyclopropylamino)propanoate, a detailed discussion of its synthesis and reactivity, and an exploration of its potential applications in drug development.

Compound Identification and Core Properties

Methyl 3-(cyclopropylamino)propanoate is a relatively simple yet intriguing molecule. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Methyl 3-(cyclopropylamino)propanoate | [1] |

| Synonyms | N-cyclopropyl-β-alanine methyl ester | [1] |

| CAS Number | 77497-84-8 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [1][3] |

| Molecular Weight | 143.18 g/mol | [1][3] |

| Purity | Typically ≥95% (commercial grade) | [3] |

| Storage | Room temperature, dry conditions | [3] |

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature, many of the physicochemical properties of Methyl 3-(cyclopropylamino)propanoate are predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| Boiling Point | Not available | Data for this specific compound is not readily found in the literature. |

| Melting Point | Not available | Data for this specific compound is not readily found in the literature. |

| Solubility | Soluble in most organic solvents. | Based on the general solubility of similar small organic esters and amines. |

| Appearance | Colorless to pale yellow liquid or solid | Based on the appearance of analogous β-amino esters. |

Synthesis and Reactivity

The most logical and widely employed synthetic route to Methyl 3-(cyclopropylamino)propanoate is the aza-Michael addition of cyclopropylamine to methyl acrylate. This reaction is a classic example of conjugate addition and is known for its efficiency in forming carbon-nitrogen bonds.

The Aza-Michael Addition: A Powerful Synthetic Tool

The aza-Michael addition involves the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound.[4] In the case of Methyl 3-(cyclopropylamino)propanoate synthesis, cyclopropylamine acts as the nucleophile and methyl acrylate as the Michael acceptor.

Caption: Synthetic pathway for Methyl 3-(cyclopropylamino)propanoate via aza-Michael addition.

Experimental Protocol for Synthesis

While a specific protocol for this exact molecule is not detailed in the cited literature, a general procedure can be adapted from established methods for the synthesis of similar β-amino esters.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Michael Acceptor: To the stirred solution, add methyl acrylate (1.0 to 1.2 equivalents) dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices

-

Solvent: Methanol or ethanol are often chosen as they are relatively benign and can facilitate the reaction without significant side reactions.

-

Stoichiometry: A slight excess of the methyl acrylate can be used to ensure complete consumption of the amine, which can sometimes be more challenging to remove during purification.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to reflux to increase the reaction rate. Microwave irradiation has also been shown to significantly accelerate Michael additions of amines to acrylates.[5]

Predicted Spectroscopic Data

The structural confirmation of Methyl 3-(cyclopropylamino)propanoate would rely on a combination of spectroscopic techniques. Based on the analysis of analogous compounds, the following spectral characteristics are predicted.[5]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.3 - 0.5 | Multiplet | 4H | CH₂ of cyclopropyl ring |

| ~ 2.1 - 2.3 | Multiplet | 1H | CH of cyclopropyl ring |

| ~ 2.5 | Triplet | 2H | -CH₂-C=O |

| ~ 2.8 | Triplet | 2H | -N-CH₂- |

| ~ 3.6 | Singlet | 3H | -O-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 6 | CH₂ of cyclopropyl ring |

| ~ 33 | CH of cyclopropyl ring |

| ~ 36 | -CH₂-C=O |

| ~ 47 | -N-CH₂- |

| ~ 51 | -O-CH₃ |

| ~ 173 | C=O (ester) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300-3400 | N-H stretch (secondary amine) |

| ~ 2850-2950 | C-H stretch (aliphatic) |

| ~ 1735 | C=O stretch (ester) |

| ~ 1170 | C-O stretch (ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the bond between the nitrogen and the propanoate chain.

Applications in Drug Development

The incorporation of a cyclopropyl moiety into small molecules is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[6] Methyl 3-(cyclopropylamino)propanoate, as a derivative of the non-proteinogenic amino acid β-alanine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Its structural features make it a candidate for incorporation into:

-

Peptidomimetics: The β-amino acid scaffold can be used to create peptides with altered backbones, potentially leading to increased resistance to enzymatic degradation.

-

Enzyme Inhibitors: The cyclopropyl group can interact with hydrophobic pockets in enzyme active sites, contributing to potent and selective inhibition.

-

Scaffolds for Combinatorial Chemistry: The secondary amine provides a convenient point for further functionalization, allowing for the generation of libraries of related compounds for high-throughput screening.

Caption: Potential applications of Methyl 3-(cyclopropylamino)propanoate in drug development.

Safety and Handling

Based on available safety data sheets, Methyl 3-(cyclopropylamino)propanoate should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 3-(cyclopropylamino)propanoate is a compound with significant potential as a building block in organic synthesis and drug discovery. While a complete experimental characterization is not yet widely available in the scientific literature, its synthesis via the robust aza-Michael addition is well-precedented. The predicted spectroscopic and physicochemical properties, based on sound chemical principles and data from analogous structures, provide a strong foundation for researchers working with this molecule. As the demand for novel chemical entities in pharmaceutical research continues to grow, the utility of versatile building blocks like Methyl 3-(cyclopropylamino)propanoate is expected to increase.

References

- 1. 1-propanaminium, 3-butoxy-2-hydroxy-n-(2-hydroxy-3-sulfopropyl)-n,n-dimethyl-, inner salt | C12H27NO6S | CID 3034265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 77497-84-8 | Methyl 3-(cyclopropylamino)propanoate [synthonix.com]

- 3. Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-(propylamino)propanoate | C7H15NO2 | CID 10630640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy | Semantic Scholar [semanticscholar.org]